N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide
CAS No.: 38240-77-6
Cat. No.: VC6429651
Molecular Formula: C15H15N3O2S
Molecular Weight: 301.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38240-77-6 |
|---|---|
| Molecular Formula | C15H15N3O2S |
| Molecular Weight | 301.36 |
| IUPAC Name | 1-benzamido-3-(4-methoxyphenyl)thiourea |
| Standard InChI | InChI=1S/C15H15N3O2S/c1-20-13-9-7-12(8-10-13)16-15(21)18-17-14(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19)(H2,16,18,21) |
| Standard InChI Key | QLTBPPKETJIXRH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2 |
Introduction
Synthesis and Structural Optimization
The synthesis of N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide typically involves the reaction of benzoyl chloride with thiocarbamide derivatives under controlled conditions. Industrial-scale production often employs continuous flow reactors to enhance reaction efficiency and yield. Key steps include:
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Aminolysis of Benzoyl Chloride: Benzoyl chloride reacts with 4-methoxyphenylthiourea in the presence of a base, such as triethylamine, to form the intermediate thiocarbamate.
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Thiourea Formation: The intermediate undergoes nucleophilic substitution, where the thiourea group (-NHC(S)NH-) is introduced via reaction with ammonium thiocyanate.
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Purification: Column chromatography or recrystallization from ethanol-water mixtures yields the pure product.
Structural optimization studies reveal that the 4-methoxy group on the phenyl ring enhances solubility and bioavailability compared to non-substituted analogues . For instance, replacing the methoxy group with methyl (as in N-[[(4-methylbenzoyl)amino]carbamothioyl]benzamide, PubChem CID 1788711) reduces polarity, impacting its pharmacokinetic profile .
Molecular Characterization and Structural Insights
The compound’s structure has been elucidated using advanced spectroscopic and crystallographic techniques:
Table 1: Key Structural Data
Spectroscopic Features:
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IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) confirm the presence of amide and thiourea functionalities.
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows a singlet at δ 3.78 ppm (3H, OCH₃), a multiplet at δ 7.45–7.85 ppm (9H, aromatic protons), and a broad singlet at δ 10.2 ppm (2H, NH groups) .
X-ray crystallography of the closely related analogue 4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide (PubChem CID 881373) reveals a planar thiourea moiety with intermolecular hydrogen bonds stabilizing the crystal lattice .
Biological Activities and Mechanisms
Thiourea derivatives exhibit diverse biological activities, and N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide is no exception:
Antimicrobial Activity
In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism likely involves disruption of bacterial cell membrane integrity via interaction with phospholipid bilayers.
Antioxidant Effects
The compound scavenges DPPH radicals with an EC₅₀ of 120 µM, attributed to the electron-donating methoxy group stabilizing free radicals.
Analytical and Industrial Applications
Quality Control in Synthesis
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HPLC: Reverse-phase HPLC with a C18 column (acetonitrile-water, 70:30) achieves >98% purity.
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Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 301.36 [M+H]⁺, consistent with its molecular weight.
Industrial Scalability
Continuous flow reactors reduce reaction times from 12 hours (batch) to 2 hours, achieving yields of 85–90%. Solvent optimization (e.g., using THF instead of DMF) further improves environmental sustainability.
Comparison with Structural Analogues
Table 2: Bioactivity Comparison of Thiourea Derivatives
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| N-{[(4-Methoxyphenyl)...}benzamide | 32 (S. aureus) | 45 (MCF-7) |
| N-[[(4-Methylbenzoyl)...}benzamide | 64 (S. aureus) | 72 (MCF-7) |
| 4-Methoxy-N-[(4-methyl...}benzamide | 128 (S. aureus) | 90 (MCF-7) |
The 4-methoxy derivative’s superior activity highlights the importance of electron-donating substituents in enhancing interactions with biological targets .
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